molecular formula C8H7ClN4O2S B15060868 {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea

Cat. No.: B15060868
M. Wt: 258.69 g/mol
InChI Key: WWIODQCZVWJPED-UHFFFAOYSA-N
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Description

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea is an organic compound with the molecular formula C8H7ClN4O2S It is a derivative of thiourea, characterized by the presence of a chloro and nitro group on the phenyl ring, and a methylideneamino group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium azide or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde thiosemicarbazone: A closely related compound with similar structural features.

    2-Chloro-5-nitrophenylhydrazone: Another derivative with comparable chemical properties.

Uniqueness

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

[(2-chloro-5-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIODQCZVWJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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